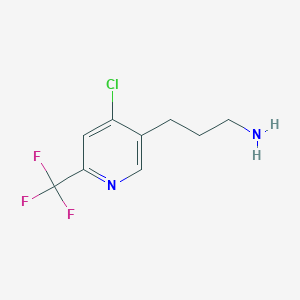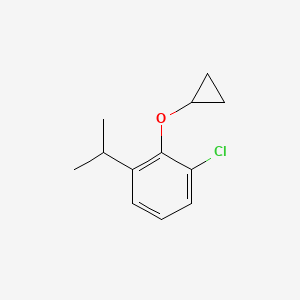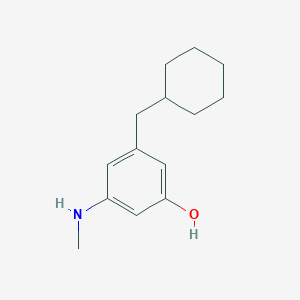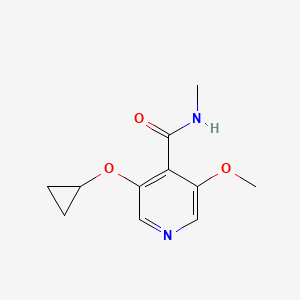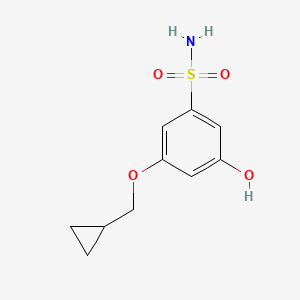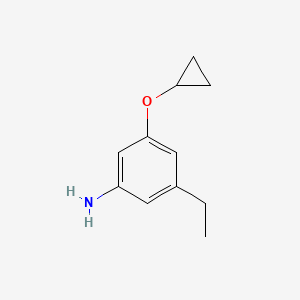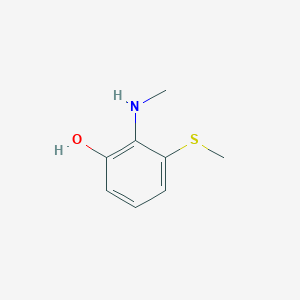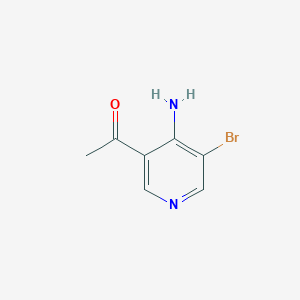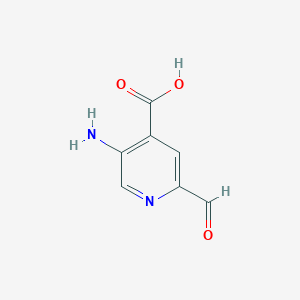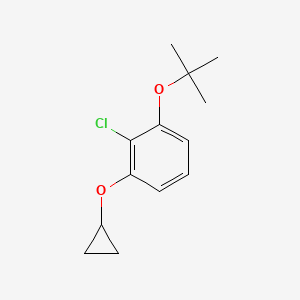
5-Tert-butoxy-2-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butoxy-2-isopropylphenol is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.30 g/mol . This compound is characterized by the presence of a tert-butoxy group and an isopropyl group attached to a phenol ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxy-2-isopropylphenol can be achieved through several methods. One common approach involves the reaction of 2-isopropylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the tert-butyl group being introduced via an electrophilic aromatic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of advanced catalysts and reaction optimization techniques ensures the consistent production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butoxy-2-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tert-butoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Alcohols and other reduced phenolic compounds.
Substitution: Halogenated phenols, aminophenols, and other substituted derivatives.
Aplicaciones Científicas De Investigación
5-Tert-butoxy-2-isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Tert-butoxy-2-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects. The tert-butoxy group may also influence the compound’s solubility and reactivity, enhancing its effectiveness in certain applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropylphenol: Lacks the tert-butoxy group, resulting in different chemical and physical properties.
5-Tert-butyl-2-isopropylphenol: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
2-Tert-butoxyphenol: Lacks the isopropyl group, leading to different reactivity and applications.
Uniqueness
5-Tert-butoxy-2-isopropylphenol is unique due to the presence of both the tert-butoxy and isopropyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H20O2 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxy]-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)11-7-6-10(8-12(11)14)15-13(3,4)5/h6-9,14H,1-5H3 |
Clave InChI |
DYODNBQAMYBKQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


